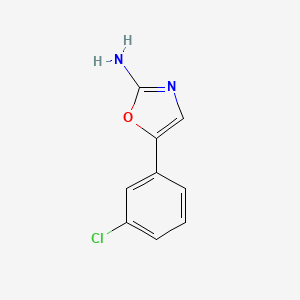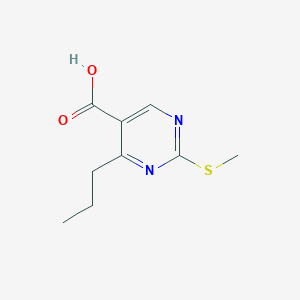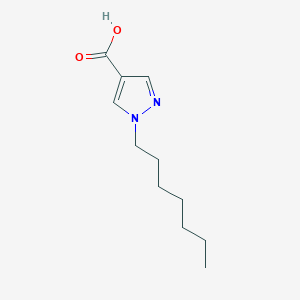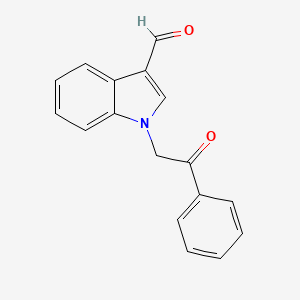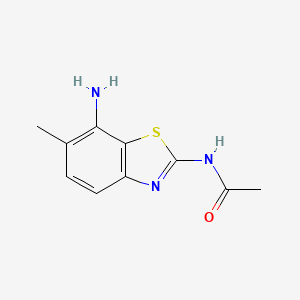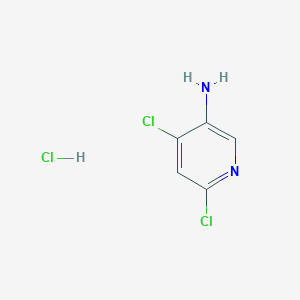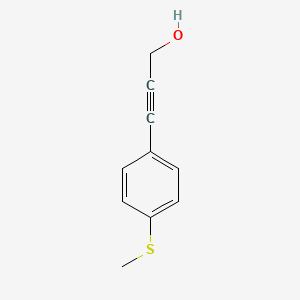
3-(4-甲硫基苯基)丙-2-炔-1-醇
描述
3-(4-Methylsulfanylphenyl)prop-2-yn-1-ol is a useful research compound. Its molecular formula is C10H10OS and its molecular weight is 178.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Methylsulfanylphenyl)prop-2-yn-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methylsulfanylphenyl)prop-2-yn-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
非线性光学性质
3-(4-甲硫基苯基)丙-2-炔-1-醇衍生物因其三阶非线性光学 (NLO) 性质而受到研究。D’silva 等人 (2012) 使用 Z 扫描技术进行的研究表明,该化合物具有显著的非线性折射率、吸收系数和磁化率,表明其在非线性光学中具有潜在应用 (D’silva, Podagatlapalli, Rao, & Dharmaprakash, 2012).
杂环合成
Susanti 等人 (2012) 报告了一种使用乙酸银催化 1-(2-(磺酰氨基)苯基)丙-2-炔-1-醇加氢氨化的方法。该方法有效地产生了 (Z)-2-亚甲基-1-磺酰吲哚啉-3-醇,证明了该化合物在合成复杂杂环中的用途 (Susanti, Koh, Kusuma, Kothandaraman, & Chan, 2012).
药物代谢中的生物催化
该化合物在药物代谢的生物催化中具有应用。Zmijewski 等人 (2006) 使用微生物系统产生相关化合物的哺乳动物代谢物,证明了其在阐明药物代谢途径中的用途 (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).
合成化学
Christov 和 Ivanov (2002, 2004) 探索了类似化合物的合成和亲电诱导环化反应,突出了其在合成复杂有机分子中的相关性 (Christov & Ivanov, 2002); (Christov & Ivanov, 2004).
烯烃复分解催化剂
Jimenez 等人 (2012) 探索了使用该化合物的衍生物制备钌茚满亚烷基-醚配合物,表明了其在开发烯烃复分解催化剂中的作用 (Jimenez, Tolentino, Gallon, & Schrodi, 2012).
有机合成
在有机合成中,该化合物的衍生物已用于各种反应,证明了其作为反应物的多功能性。Gabriele 等人 (2000) 在氧化环化-烷氧羰基化反应中使用了 4-炔-1-醇,展示了其在有机合成过程中的应用 (Gabriele, Salerno, Pascali, Costa, & Chiusoli, 2000).
属性
IUPAC Name |
3-(4-methylsulfanylphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7,11H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIJCILQQHERCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C#CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylsulfanylphenyl)prop-2-yn-1-ol | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![({[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid](/img/structure/B7813582.png)
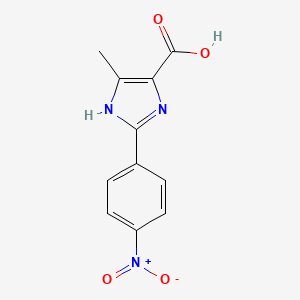
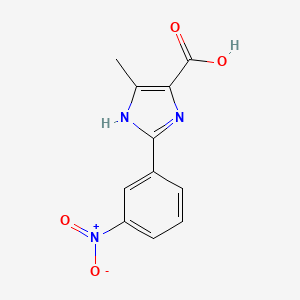
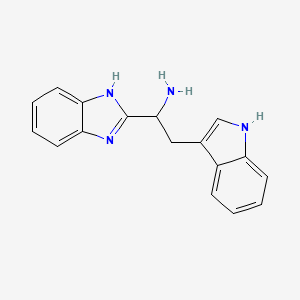
![6-(3-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B7813597.png)
